N-Methyl-N-(trifluoromethylthio)aniline
Overview
Description
N-Methyl-N-(trifluoromethylthio)aniline is an organic compound with the molecular formula C8H8F3NS. It is known for its unique chemical structure, which includes a trifluoromethylthio group attached to an aniline moiety. This compound is used in various scientific research applications due to its distinctive properties.
Mechanism of Action
Target of Action
N-Methyl-N-(trifluoromethylthio)aniline is a chemical compound used as a reagent in organic synthesis . The primary targets of this compound are organic molecules that require the introduction of a trifluoromethylthio group . The trifluoromethylthio group is a functional group that has attracted attention in the pharmaceutical and agrochemical fields due to its strong electron-withdrawing effect and high lipophilicity .
Mode of Action
This compound acts as an electrophilic trifluoromethylthiolating reagent . It interacts with its targets by transferring its trifluoromethylthio group to the target molecule . This process modifies the target molecule, introducing new properties due to the presence of the trifluoromethylthio group .
Biochemical Pathways
The exact biochemical pathways affected by this compound depend on the specific target molecule. The introduction of a trifluoromethylthio group can significantly alter the properties of the target molecule, potentially affecting its behavior in various biochemical pathways .
Result of Action
The result of this compound’s action is the successful introduction of a trifluoromethylthio group to the target molecule . This modification can significantly alter the target molecule’s properties, potentially enhancing its utility in pharmaceutical or agrochemical applications .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, it is sensitive to air and heat, and it is recommended to be stored under inert gas at a temperature between 0-10°C . Moreover, safety precautions should be taken when handling this compound due to its potential to cause skin and eye irritation .
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Methyl-N-(trifluoromethylthio)aniline can be synthesized through several methods. One common approach involves the reaction of N-methylaniline with trifluoromethylthiolating agents under controlled conditions. The reaction typically requires a catalyst and is carried out in an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
N-Methyl-N-(trifluoromethylthio)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the trifluoromethylthio group to other functional groups.
Substitution: The aniline moiety can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and electrophiles for substitution reactions. The conditions vary depending on the desired reaction and product .
Major Products Formed
Scientific Research Applications
N-Methyl-N-(trifluoromethylthio)aniline is utilized in various scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in studies involving enzyme inhibition and protein interactions.
Medicine: Research explores its potential as a pharmaceutical intermediate.
Industry: It is employed in the development of agrochemicals and specialty chemicals.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
- N-Methyl-N-(trifluoromethylthio)benzamide
- N-Methyl-N-(trifluoromethylthio)phenylamine
- N-Methyl-N-(trifluoromethylthio)thiophenol
Uniqueness
N-Methyl-N-(trifluoromethylthio)aniline is unique due to its specific trifluoromethylthio group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various research and industrial applications .
Properties
IUPAC Name |
N-methyl-N-(trifluoromethylsulfanyl)aniline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F3NS/c1-12(13-8(9,10)11)7-5-3-2-4-6-7/h2-6H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYFGNILTFVMYGX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)SC(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F3NS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
66476-44-6 | |
Record name | N-Methyl-N-(trifluoromethylthio)aniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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